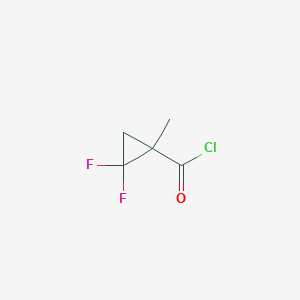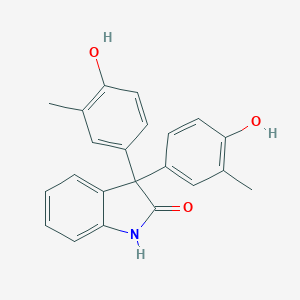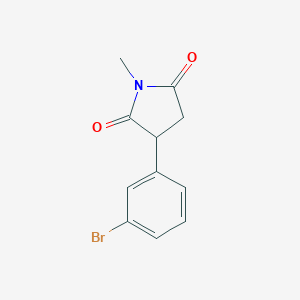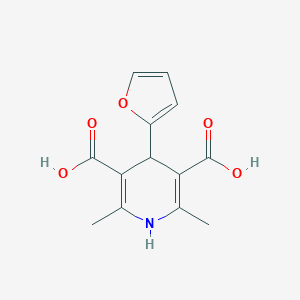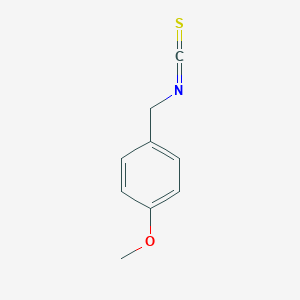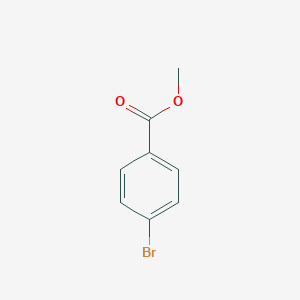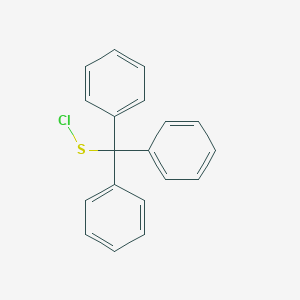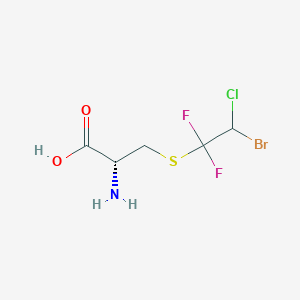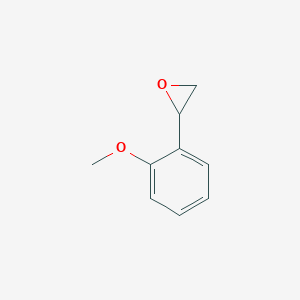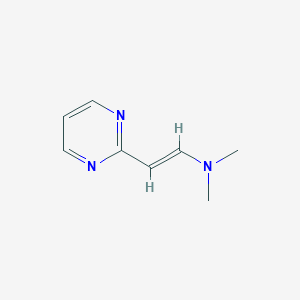
(E)-N,N-Dimethyl-2-(pyrimidin-2-yl)ethenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N,N-Dimethyl-2-(pyrimidin-2-yl)ethenamine, also known as DPEPy, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DPEPy is a pyrimidine-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and possible future directions.
Wirkmechanismus
(E)-N,N-Dimethyl-2-(pyrimidin-2-yl)ethenamine has been shown to interact with various proteins and enzymes, including histone deacetylases (HDACs) and monoamine oxidases (MAOs). It has been suggested that (E)-N,N-Dimethyl-2-(pyrimidin-2-yl)ethenamine may act as an HDAC inhibitor, which could lead to the regulation of gene expression and the potential treatment of cancer. Additionally, (E)-N,N-Dimethyl-2-(pyrimidin-2-yl)ethenamine has been shown to inhibit MAO activity, which could lead to the potential treatment of neurological disorders.
Biochemische Und Physiologische Effekte
(E)-N,N-Dimethyl-2-(pyrimidin-2-yl)ethenamine has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of MAO activity, and the potential regulation of gene expression through HDAC inhibition. Additionally, (E)-N,N-Dimethyl-2-(pyrimidin-2-yl)ethenamine has been shown to have potential neuroprotective effects, which could lead to the development of new therapies for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-N,N-Dimethyl-2-(pyrimidin-2-yl)ethenamine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to using (E)-N,N-Dimethyl-2-(pyrimidin-2-yl)ethenamine, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several possible future directions for the study of (E)-N,N-Dimethyl-2-(pyrimidin-2-yl)ethenamine, including further studies to fully understand its mechanism of action, the development of new therapeutic agents based on (E)-N,N-Dimethyl-2-(pyrimidin-2-yl)ethenamine, and the potential use of (E)-N,N-Dimethyl-2-(pyrimidin-2-yl)ethenamine in combination with other drugs for the treatment of various diseases. Additionally, further studies could be conducted to investigate the potential use of (E)-N,N-Dimethyl-2-(pyrimidin-2-yl)ethenamine in the treatment of neurological disorders.
Synthesemethoden
(E)-N,N-Dimethyl-2-(pyrimidin-2-yl)ethenamine can be synthesized through various methods, including the reaction of pyrimidine-2-carbaldehyde with dimethylamine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-bromo-5-chloropyrimidine with dimethylamine in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
(E)-N,N-Dimethyl-2-(pyrimidin-2-yl)ethenamine has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
137475-75-3 |
|---|---|
Produktname |
(E)-N,N-Dimethyl-2-(pyrimidin-2-yl)ethenamine |
Molekularformel |
C8H11N3 |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(E)-N,N-dimethyl-2-pyrimidin-2-ylethenamine |
InChI |
InChI=1S/C8H11N3/c1-11(2)7-4-8-9-5-3-6-10-8/h3-7H,1-2H3/b7-4+ |
InChI-Schlüssel |
BIHJRQHBASBDPV-QPJJXVBHSA-N |
Isomerische SMILES |
CN(C)/C=C/C1=NC=CC=N1 |
SMILES |
CN(C)C=CC1=NC=CC=N1 |
Kanonische SMILES |
CN(C)C=CC1=NC=CC=N1 |
Synonyme |
Ethenamine, N,N-dimethyl-2-(2-pyrimidinyl)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)
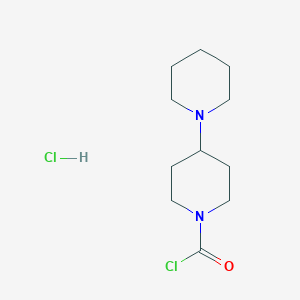
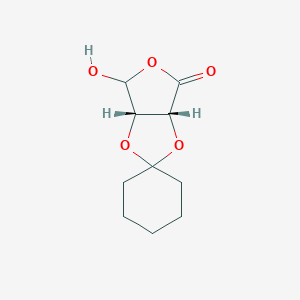
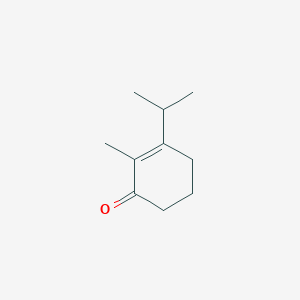
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)
